2-methyl-N'-[(E)-pyridin-4-ylmethylidene]quinoline-4-carbohydrazide
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Overview
Description
2-METHYL-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]QUINOLINE-4-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a quinoline ring, a pyridine ring, and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]QUINOLINE-4-CARBOHYDRAZIDE typically involves the condensation of 2-methylquinoline-4-carbohydrazide with pyridine-4-carbaldehyde. This reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes cyclization to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]QUINOLINE-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline and pyridine derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various quinoline and pyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules.
Biology: It has shown promise as a potential antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism by which 2-METHYL-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]QUINOLINE-4-CARBOHYDRAZIDE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-METHYL-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]QUINOLINE-4-CARBOHYDRAZIDE
- 2-METHYL-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]QUINOLINE-4-CARBOHYDRAZIDE
Uniqueness
Compared to its analogs, 2-METHYL-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]QUINOLINE-4-CARBOHYDRAZIDE exhibits unique properties due to the position of the pyridine ring. This positional difference can significantly influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C17H14N4O |
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Molecular Weight |
290.32 g/mol |
IUPAC Name |
2-methyl-N-[(E)-pyridin-4-ylmethylideneamino]quinoline-4-carboxamide |
InChI |
InChI=1S/C17H14N4O/c1-12-10-15(14-4-2-3-5-16(14)20-12)17(22)21-19-11-13-6-8-18-9-7-13/h2-11H,1H3,(H,21,22)/b19-11+ |
InChI Key |
KXUNGBBWMUFRRP-YBFXNURJSA-N |
Isomeric SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)N/N=C/C3=CC=NC=C3 |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)NN=CC3=CC=NC=C3 |
Origin of Product |
United States |
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